molecular formula C14H17N5O3 B12452190 Phenol, 2-(1,3,5-triaza-7-adamantyl)iminomethyl-4-nitro-

Phenol, 2-(1,3,5-triaza-7-adamantyl)iminomethyl-4-nitro-

Cat. No.: B12452190
M. Wt: 303.32 g/mol
InChI Key: MBJVNSGPVKUYCI-UHFFFAOYSA-N
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Description

Phenol, 2-(1,3,5-triaza-7-adamantyl)iminomethyl-4-nitro- is a complex organic compound characterized by its unique structure, which includes a phenol group, a triazaadamantane moiety, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-(1,3,5-triaza-7-adamantyl)iminomethyl-4-nitro- typically involves multiple steps. One common method starts with the preparation of the triazaadamantane core, followed by the introduction of the phenol and nitro groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the triazaadamantane core can be synthesized using a combination of amines and formaldehyde under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and environmentally friendly methods. Techniques such as continuous flow synthesis and the use of green solvents are explored to minimize waste and improve efficiency. The use of solid acid catalysts and solvent-free conditions are also considered to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(1,3,5-triaza-7-adamantyl)iminomethyl-4-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phenol, 2-(1,3,5-triaza-7-adamantyl)iminomethyl-4-nitro- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 2-(1,3,5-triaza-7-adamantyl)iminomethyl-4-nitro- involves its interaction with specific molecular targets. The triazaadamantane moiety can interact with metal ions, forming stable complexes that are crucial in catalytic processes. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2-(1,3,5-triaza-7-adamantyl)iminomethyl-4-nitro- is unique due to its combination of a phenol group, a triazaadamantane core, and a nitro group.

Properties

Molecular Formula

C14H17N5O3

Molecular Weight

303.32 g/mol

IUPAC Name

4-nitro-2-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yliminomethyl)phenol

InChI

InChI=1S/C14H17N5O3/c20-13-2-1-12(19(21)22)3-11(13)4-15-14-5-16-8-17(6-14)10-18(7-14)9-16/h1-4,20H,5-10H2

InChI Key

MBJVNSGPVKUYCI-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN3CN1CN(C2)C3)N=CC4=C(C=CC(=C4)[N+](=O)[O-])O

Origin of Product

United States

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